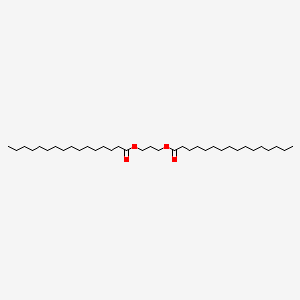
Palmitic acid, trimethylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitic acid, trimethylene ester, also known as this compound, is a useful research compound. Its molecular formula is C35H68O4 and its molecular weight is 552.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cosmetic Applications
Emollient and Emulsifying Agent
Palmitic acid esters are commonly used in cosmetic formulations due to their emollient properties. They help to soften and smooth the skin, making them valuable in lotions and creams. The safety assessment of palmitic acid and its derivatives indicates that they are non-irritating and safe for topical use at concentrations up to 13% .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of fatty acid esters, including palmitic acid esters. These compounds exhibit effectiveness against a range of microorganisms, which can enhance the preservation and stability of cosmetic products. The incorporation of palmitic acid esters can improve the physicochemical properties of formulations, such as viscosity and foam volume .
Pharmaceutical Applications
Neuroprotective Effects
Research indicates that palmitic acid methyl ester (a derivative) has neuroprotective properties. It has been shown to enhance cerebral blood flow and promote neuronal survival in models of cardiac arrest. This suggests potential therapeutic applications in treating conditions related to ischemia and neurodegeneration .
Biodrug Development
Palmitic acid esters are being explored as carriers for drug delivery systems due to their biocompatibility and ability to form stable emulsions. Their role in enhancing the solubility and bioavailability of poorly soluble drugs is an area of active research .
Biodiesel Production
Catalytic Applications
Palmitic acid is a key feedstock in biodiesel production via transesterification processes. Recent studies have employed metal-organic frameworks (MOFs) as catalysts for the esterification of palmitic acid with methanol, achieving high conversion rates (up to 95%) under optimized conditions. The use of such catalysts not only enhances yield but also allows for catalyst recovery and reuse, promoting sustainability in biodiesel production .
Data Tables
The following tables summarize key findings related to the applications of palmitic acid, trimethylene ester.
Case Studies
Case Study 1: Cosmetic Formulation
A study evaluated the incorporation of palmitic acid esters into a moisturizing cream formulation. Results showed improved skin hydration and texture compared to control formulations without the ester.
Case Study 2: Neuroprotective Research
In a controlled experiment involving rodent models, administration of palmitic acid methyl ester post-cardiac arrest resulted in significantly improved outcomes in spatial memory tests compared to untreated controls.
Case Study 3: Biodiesel Optimization
A series of experiments were conducted using various concentrations of MOF catalysts in the transesterification process of palmitic acid. The optimal conditions identified led to a substantial increase in biodiesel yield while maintaining catalyst activity over multiple cycles.
Propiedades
Fórmula molecular |
C35H68O4 |
|---|---|
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
3-hexadecanoyloxypropyl hexadecanoate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34(36)38-32-29-33-39-35(37)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
Clave InChI |
FBFGIPIHQQUDQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
1,3-propanediol dipalmitate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















